molecular formula C10H9NS B154493 4-Methyl-2-phenylthiazole CAS No. 1826-17-1

4-Methyl-2-phenylthiazole

Cat. No. B154493
CAS RN: 1826-17-1
M. Wt: 175.25 g/mol
InChI Key: IPOHWQDCODUHTD-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylthiazole is a compound with the molecular formula C10H9NS . It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound has a molecular weight of 175.25 .


Synthesis Analysis

The synthesis of 4-Methyl-2-phenylthiazole involves various chemical reactions. For instance, 4-Methyl-2-phenylthiazole-5-carbohydrazide was used as a synthon to prepare 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide . The synthesis method was optimized in the selection of temperature and the use of solvent .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-phenylthiazole is characterized by a planar thiazole ring. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving 4-Methyl-2-phenylthiazole are complex and can involve various intermediates . For instance, 4-Methyl-2-phenylthiazole-5-carbohydrazide was used as a starting material for the preparation of a new series of thiadiazole derivatives .


Physical And Chemical Properties Analysis

4-Methyl-2-phenylthiazole has a molecular weight of 175.25 . It is a pale-yellow to yellow-brown solid with a melting point of 51-56°C . The compound has a density of 1.3±0.1 g/cm³ .

Scientific Research Applications

Application in Anticancer Research

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Oncology .

Summary of the Application

4-Methyl-2-phenylthiazole has been used in the synthesis of novel thiazoles carrying a 1,3,4-thiadiazole core. These compounds have been studied for their potential anticancer activity , particularly against liver carcinoma .

Methods of Application

The compound 4-Methyl-2-phenylthiazole-5-carbohydrazide was used as a synthon to prepare 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide. This was achieved via the reaction of the synthon with appropriate hydrazonoyl chlorides .

Results or Outcomes

The synthesized compounds were evaluated for their anticancer activity against the HepG2 liver carcinoma cell line using the MTT assay. Several compounds showed promising antitumor activity when compared with the standard drug Doxorubicin .

Application in Synthesis of Novel Thiazole Derivatives

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

4-Methyl-2-phenylthiazole is used in the synthesis of new thiazole and 1,3,4-thiadiazole derivatives. These compounds have been evaluated as potential anticancer agents .

Methods of Application

The compound 4-Methyl-2-phenylthiazole-5-carbohydrazide was used as a starting material for the preparation of a new series of thiadiazole derivatives. This was achieved by reacting it with a number of α-halo compounds in the presence of triethylamine .

Results or Outcomes

The newly synthesized compounds were evaluated for their anticancer activity against the HepG2 cell line. Some compounds showed significant anticancer activity, with IC50 values of 1.61 ± 1.92 (μg/mL) and 1.98 ± 1.22 (μg/mL) .

Application in Antioxidant Research

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

4-Methyl-2-phenylthiazole has been used in the synthesis of new compounds with diverse therapeutic potentials, including antioxidant effects . The antioxidant activity of these compounds is believed to be due to their ability to donate hydrogen to free radicals .

Methods of Application

The compound 4-Methyl-2-phenylthiazole is modified at various locations on the thiazole ring to produce a variety of new compounds . These compounds are then tested for their antioxidant activity using standard assays .

Results or Outcomes

The synthesized compounds showed significant antioxidant activity in the assays, suggesting their potential as therapeutic agents .

Application in Anti-Inflammatory Research

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

4-Methyl-2-phenylthiazole is used in the synthesis of compounds with anti-inflammatory effects . These compounds are believed to inhibit the production of pro-inflammatory cytokines .

Methods of Application

The compound 4-Methyl-2-phenylthiazole is reacted with various reagents to produce a series of new compounds . These compounds are then tested for their anti-inflammatory activity using in vitro and in vivo models .

Results or Outcomes

Some of the synthesized compounds showed significant anti-inflammatory activity, with inhibition percentages of 60.71% and 64.28%, respectively, as compared to the standard drug diclofenac sodium with 57.14% inhibition at a dose of 25 mg/kg .

Application in Antitubercular Research

Summary of the Application

4-Methyl-2-phenylthiazole has been used in the synthesis of new compounds with diverse therapeutic potentials, including antitubercular effects . These compounds are believed to inhibit the growth of Mycobacterium tuberculosis .

Methods of Application

The compound 4-Methyl-2-phenylthiazole is modified at various locations on the thiazole ring to produce a variety of new compounds . These compounds are then tested for their antitubercular activity using standard assays .

Results or Outcomes

The synthesized compounds showed significant antitubercular activity in the assays, suggesting their potential as therapeutic agents .

Application in Antiviral Research

Summary of the Application

4-Methyl-2-phenylthiazole is used in the synthesis of compounds with antiviral effects . These compounds are believed to inhibit the replication of various viruses .

Methods of Application

The compound 4-Methyl-2-phenylthiazole is reacted with various reagents to produce a series of new compounds . These compounds are then tested for their antiviral activity using in vitro and in vivo models .

Results or Outcomes

Some of the synthesized compounds showed significant antiviral activity, with inhibition percentages of 60.71% and 64.28%, respectively, as compared to the standard drug diclofenac sodium with 57.14% inhibition at a dose of 25 mg/kg .

Safety And Hazards

The safety data sheet for 4-Methyl-2-phenylthiazole suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Thiazoles, including 4-Methyl-2-phenylthiazole, have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives, as well as the establishment of structure–function relationships between material properties and biological performance .

properties

IUPAC Name

4-methyl-2-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOHWQDCODUHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338903
Record name 4-METHYL-2-PHENYLTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-phenylthiazole

CAS RN

1826-17-1
Record name 4-Methyl-2-phenylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1826-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-METHYL-2-PHENYLTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcypt
Quantity
0.048 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
YK Abhale, AD Shinde, KK Deshmukh… - Medicinal Chemistry …, 2017 - Springer
… ), solvent removed under vacuum to give 4-methyl-2-phenylthiazole-5-carbonitrile, (yield 78… of 4-methyl-2-phenylthiazole-5-carbothioamide (3a) A mixture of 4-methyl-2-phenylthiazole-5…
Number of citations: 15 link.springer.com
AS Mayhoub, M Khaliq, C Botting, Z Li, RJ Kuhn… - Bioorganic & medicinal …, 2011 - Elsevier
Flaviviruses are one of the most clinically important pathogens and their infection rates are increasing steadily. The phenylthiazole ring system has provided a template for the design …
Number of citations: 54 www.sciencedirect.com
V Shinde, P Mahulikar, PC Mhaske… - Medicinal Chemistry …, 2019 - Springer
… Aldehyde 3a−f on reaction with diethyl (1-diazo-2-oxopropyl)phosphonate and K 2 CO 3 in methanol gave 5-ethynyl-4-methyl-2-phenylthiazole, 4a−f. Alkyne 4a−f on click reaction with …
Number of citations: 13 link.springer.com
SM Gomha, MR Abdelaziz… - Chemistry …, 2017 - bmcchem.biomedcentral.com
… 4-Methyl-2-phenylthiazole-5-carbohydrazide (2) was used as a synthon to prepare 2-(4-methyl-2-phenylthiazole… (3) and 2-(2-(4-methyl-2-phenylthiazole-5-carbonyl)hydrazono)-N′-…
Number of citations: 40 bmcchem.biomedcentral.com
SH Shelke, PC Mhaske, P Hande… - Phosphorus, Sulfur, and …, 2013 - Taylor & Francis
… ) in dry diethyl ether (25 mL), ethyl 4-methyl-2-phenylthiazole-5-carboxylate, 1a (10 mmol) in … Ether was removed by distillation to obtain (4-methyl-2-phenylthiazole-5-yl)methanol (2a) …
Number of citations: 15 www.tandfonline.com
C Chu, Z Rao, P Zheng, S Xu - AIP Conference Proceedings, 2021 - pubs.aip.org
… N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide has two distinct structural features of c-Met inhibitors. One is the ‘5 atoms regulation’; Another characteristic is a long …
Number of citations: 4 pubs.aip.org
T Yamane, H Mitsudera, T Shundoh - Tetrahedron Letters, 2004 - Elsevier
… The reaction furnished mono-chlorinated compound, that is 4-chloromethyl-5-methyl-2-phenylthiazole (2) or 5-chloromethyl-4-methyl-2-phenylthiazole (the regioisomer of 2). …
Number of citations: 16 www.sciencedirect.com
J Nalawade, PC Mhaske, A Shinde… - Journal of …, 2018 - Wiley Online Library
… mixture was extracted with ethyl acetate (30 mL × 3), the organic layer was washed with water, dried (Na 2 CO 3 ), solvent removed under vacuum to give 4-methyl-2-phenylthiazole-5-…
Number of citations: 3 onlinelibrary.wiley.com
AO Abdelhamid, EKA Abdelall… - … , Sulfur, and Silicon, 2010 - Taylor & Francis
… A mixture of compound 3 (1.8 g, 5 mmol) and the appropriate of ω-bromoacetophenone, chloroacetone, or 5-bromoacetyl-4-methyl-2-phenylthiazole (5 mmol) in ethanol (20 mL) was …
Number of citations: 52 www.tandfonline.com
C Araniciu, M Palage, S Oniga, A Pirnau, P Verite… - Rev. Chim, 2013 - bch.ro
… The 5,2 bisthiazoles were obtained by the Hantzsch condensation of the 4-methyl-2-phenylthiazole-5carbothioamide with α-choloro-ketones (reflux) or αbromo-ketones (room …
Number of citations: 7 bch.ro

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